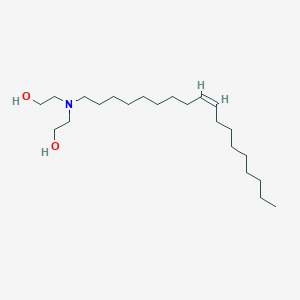

n-Oleyldiethanolamine

Description

Properties

IUPAC Name |

2-[2-hydroxyethyl-[(Z)-octadec-9-enyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITAPBDLHJQAID-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042213 | |

| Record name | N-Oleyldiethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid | |

| Record name | Ethanol, 2,2'-[(9Z)-9-octadecen-1-ylimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13127-82-7 | |

| Record name | N-Oleyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13127-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Oleyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013127827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(9Z)-9-octadecen-1-ylimino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Oleyldiethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-2,2'-(octadec-9-enylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-OLEYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D5377975Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

n-Oleyldiethanolamine, a compound with the molecular formula C22H45NO2, has garnered attention in recent years for its diverse biological activities. This article explores its various properties, including anticancer, antibacterial, anti-inflammatory, antioxidant, antiulcer, and antifatigue effects, supported by case studies and research findings.

This compound is classified as an alkyldiethanolamine derivative. It is characterized by a long hydrocarbon chain, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its biological activities.

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study by Hou et al. (2012) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including gastric and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell migration and invasion.

| Cancer Type | Effect | Reference |

|---|---|---|

| Gastric Cancer | Inhibition of proliferation | Hou et al. (2012) |

| Colon Cancer | Induction of apoptosis | Wei et al. (2019) |

| Lung Adenocarcinoma | Inhibition of migration | Wu et al. (2020) |

2. Antibacterial Activity

This compound has shown potent antibacterial effects against a range of microorganisms. For instance, it effectively inhibits the growth of Escherichia coli, Staphylococcus aureus, and Candida albicans. The antibacterial mechanism is believed to involve disruption of microbial cell membranes.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Growth inhibition | Wu and Jin (2005) |

| Staphylococcus aureus | Cell membrane disruption | Shi et al. (2014) |

| Candida albicans | Antifungal activity | Xu (2019) |

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been well-documented in various studies. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-1β and TNF-α. This action is particularly relevant in models of acute inflammation induced by ethanol.

- A study demonstrated that pre-treatment with this compound significantly reduced ulcer index values and inflammatory markers in rat models subjected to ethanol-induced gastric ulcers .

4. Antioxidant Activity

The compound exhibits strong antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in biological systems. This property is vital for protecting cells from oxidative damage, which is implicated in various diseases.

5. Antiulcer Activity

This compound has been shown to possess antiulcer effects through its ability to protect gastric mucosa from damage caused by ethanol and other irritants. The underlying mechanism involves the inhibition of the HMGB1/TLR4/NF-κB signaling pathway, which plays a crucial role in ulcer formation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1: A rodent model demonstrated that administration of this compound significantly mitigated gastric ulceration when compared to control groups receiving only ethanol .

- Case Study 2: In vitro studies on human cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length/Saturation | Functional Groups |

|---|---|---|---|---|

| n-Oleyldiethanolamine | C22H45NO2 (inferred) | 355.6 (inferred) | C18, unsaturated | Diethanolamine, oleyl group |

| Oleyldimethylamine | C20H41N | 295.56 | C18, unsaturated | Dimethylamine, oleyl group |

| N-Lauryldiethanolamine | C16H35NO2 | 273.45 | C12, saturated | Diethanolamine, lauryl group |

| N,N-Dimethylethanolamine | C4H11NO | 89.14 | N/A (short-chain) | Dimethyl, ethanolamine |

| N-Myristyldiethanolamine | C18H39NO2 (inferred) | 301.5 (inferred) | C14, saturated | Diethanolamine, myristyl group |

Key Observations :

- Chain Length and Saturation: this compound’s unsaturated C18 chain confers lower melting points and higher fluidity compared to saturated analogs like N-Lauryldiethanolamine (C12) or N-Myristyldiethanolamine (C14).

- Molecular Weight : Longer alkyl chains (e.g., oleyl vs. lauryl) increase molecular weight, impacting viscosity and solubility.

Physicochemical Properties

Functional Group Impact :

- Diethanolamine vs. Dimethylamine: Diethanolamine derivatives (e.g., this compound) exhibit higher polarity and water solubility compared to dimethylamine analogs (e.g., Oleyldimethylamine).

- Oleyl Chain Effects: The unsaturated oleyl group enhances compatibility with oils and organic solvents, making this compound suitable for cosmetic formulations or industrial lubricants.

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Ethanol is preferred due to its ability to dissolve both reactants and products while minimizing side reactions.

-

Temperature Control : Reactions are typically conducted at 25–40°C to balance reaction kinetics and energy efficiency.

-

Purification : The product is isolated via evaporation under reduced pressure, followed by recrystallization from non-polar solvents to remove unreacted diethanolamine and oleyl halide.

A key advantage of this method is the high regioselectivity, ensuring that alkylation occurs exclusively at the nitrogen atom, thereby avoiding over-alkylation byproducts. However, the purity of the oleyl halide precursor is critical; impurities in the alkylating agent can lead to mixed amines, necessitating rigorous fractional distillation of the starting oleyl alcohol.

Hydroxyethylation of Oleylamine

An alternative route involves the hydroxyethylation of oleylamine (C<sub>18</sub>H<sub>37</sub>NH<sub>2</sub>) with ethylene oxide. This two-step process begins with the synthesis of oleylamine from oleic acid, followed by controlled ethoxylation:

Step 1: Synthesis of Oleylamine

Oleylamine is derived from oleic acid through the following sequence:

-

Amide Formation : Oleic acid reacts with ammonia to form oleoyl amide.

-

Dehydration : The amide is dehydrated to oleonitrile using phosphorus pentoxide.

-

Catalytic Reduction : Oleonitrile undergoes hydrogenation over a Raney nickel catalyst to yield oleylamine.

Step 2: Ethoxylation of Oleylamine

Oleylamine reacts with two equivalents of ethylene oxide under alkaline conditions to form this compound:

Key Parameters :

-

Catalyst : Sodium methoxide (0.1–0.5 wt%) facilitates ring-opening of ethylene oxide.

-

Temperature : Maintained at 80–120°C to ensure complete reaction while preventing polymerization of ethylene oxide.

-

Pressure : Conducted in a sealed reactor to manage the exothermic nature of ethoxylation.

This method offers precise control over the degree of ethoxylation, ensuring the formation of the desired diethanolamine derivative without over- or under-ethylation. However, it requires stringent moisture control to avoid hydrolysis of ethylene oxide.

Comparative Analysis of Synthesis Routes

The table below summarizes the advantages and limitations of the two primary methods:

| Parameter | Alkylation of Diethanolamine | Hydroxyethylation of Oleylamine |

|---|---|---|

| Starting Materials | Diethanolamine, oleyl halide | Oleic acid, ethylene oxide |

| Reaction Steps | 1 (alkylation) | 3 (amide formation, ethoxylation) |

| Byproducts | Minimal with pure reagents | Possible nitrile intermediates |

| Yield | 85–92% | 78–88% |

| Purity | ≥98% with recrystallization | ≥95% after distillation |

| Scalability | High (batch or continuous) | Moderate (requires multi-step setup) |

The alkylation route is favored for industrial-scale production due to its simplicity and higher yields, whereas the hydroxyethylation method is advantageous when oleylamine is readily available.

Industrial Synthesis Considerations

Catalyst Recycling

In the hydroxyethylation process, sodium methoxide can be neutralized and removed via aqueous washes, though this generates wastewater. Recent advances explore heterogeneous catalysts (e.g., MgO/Al<sub>2</sub>O<sub>3</sub>) to enable catalyst reuse.

Environmental Impact

The alkylation method generates stoichiometric amounts of HX (e.g., HCl), necessitating neutralization and disposal. In contrast, the ethoxylation route produces minimal waste if ethylene oxide is fully consumed.

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for producing n-Oleyldiethanolamine with ≥95% purity, and how should experimental protocols be documented for reproducibility?

- Methodology : Follow protocols for amine derivatives, such as condensation reactions between fatty acids (e.g., oleic acid) and diethanolamine under controlled temperature (80–120°C) and inert atmospheres. Document all steps, including catalyst use (e.g., metal oxides), solvent systems, and purification methods (e.g., column chromatography). Characterize products via , , and HPLC (≥95% purity threshold). Include raw spectral data and chromatograms in supplementary materials to enable replication .

Q. How should researchers standardize the characterization of this compound’s physicochemical properties (e.g., solubility, thermal stability) across different laboratories?

- Methodology : Adopt ASTM or OECD guidelines for solubility testing (e.g., shake-flask method in water, ethanol, hexane) and thermal analysis (TGA/DSC). Report detailed conditions (e.g., heating rate, gas flow) and triplicate measurements to account for variability. Cross-validate results with independent techniques (e.g., dynamic light scattering for aggregation studies) .

Q. What are the best practices for designing a stability study of this compound in aqueous buffers under varying pH (2–12) and temperature (4–40°C)?

- Methodology : Use accelerated stability testing with periodic sampling (0, 7, 14, 30 days). Quantify degradation via HPLC-UV and LC-MS to identify byproducts. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document buffer preparation, storage containers (glass vs. polymer), and light exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solvent-dependent reactivity of this compound (e.g., micelle formation vs. monomeric behavior)?

- Methodology : Conduct systematic studies using small-angle X-ray scattering (SAXS) and dynamic NMR to assess aggregation thresholds. Compare data across solvents (polar aprotic vs. nonpolar) and concentrations (0.1–10 mM). Apply multivariate analysis to identify confounding variables (e.g., trace water content). Reconcile discrepancies by proposing revised phase diagrams .

Q. What advanced statistical models are appropriate for analyzing dose-response relationships in studies of this compound’s bioactivity (e.g., PPAR-α modulation)?

- Methodology : Use nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for inter-experiment variability. Validate models with bootstrapping or cross-validation. Report confidence intervals and effect sizes. Ensure raw data and code are shared in repositories like Zenodo .

Q. How can computational chemistry (MD/DFT) be integrated with experimental data to predict this compound’s interaction with lipid bilayers or protein targets?

- Methodology : Perform molecular dynamics simulations (GROMACS/NAMD) to model insertion energetics and hydrogen-bonding patterns. Validate with experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy. Publish force field parameters and simulation trajectories alongside experimental datasets .

Data Integrity & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, particularly in amine group reactivity?

- Methodology : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) via design-of-experiment (DoE) software (e.g., MODDE). Use inline PAT tools (FTIR, Raman) for real-time monitoring. Archive batch records with metadata (e.g., supplier lot numbers for raw materials) .

Q. How should researchers address non-reproducible results in catalytic applications of this compound (e.g., conflicting turnover frequencies)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.